An In-depth Technical Guide to the Dby HY Peptide (608-622): A Mouse Minor Histocompatibility Antigen
An In-depth Technical Guide to the Dby HY Peptide (608-622): A Mouse Minor Histocompatibility Antigen
This technical guide provides a comprehensive overview of the Dby HY peptide (608-622), a key minor histocompatibility antigen of mouse origin. It is intended for researchers, scientists, and drug development professionals working in immunology, transplantation, and related fields. This document details the peptide's discovery, its molecular characteristics, and the experimental methodologies used to study its function.
Core Concepts: Origin and Discovery
The Dby HY peptide (608-622) is a 15-amino acid peptide with the sequence NAGFNSNRANSSRSS.[1] It is derived from the Dby protein, which is encoded by the Dby gene located on the Y chromosome of the mouse.[1][2] The Dby protein is a putative DEAD-box RNA helicase, characterized by the presence of a conserved Asp-Glu-Ala-Asp (DEAD) motif.[1][2]
The discovery of this peptide is rooted in the broader study of minor histocompatibility (H-Y) antigens. These antigens are polymorphic peptides that can elicit an immune response, particularly in the context of tissue or organ transplantation between genetically different individuals of the same species. When a female mouse (XX) receives a tissue graft from a male mouse (XY) of the same inbred strain, the female's immune system can recognize Y-chromosome-encoded peptides as foreign and mount a rejection response. The Dby HY peptide (608-622) was identified as one such H-Y antigen presented by the Major Histocompatibility Complex (MHC) class II molecule, I-Ab.[1] This presentation to CD4+ T helper cells is a critical step in initiating an immune response against male cells.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the immunological activity of the Dby HY Peptide (608-622).
Table 1: Molecular and Immunological Properties
| Property | Value | Reference |
| Amino Acid Sequence | NAGFNSNRANSSRSS | [1] |
| Originating Protein | Dby (DEAD-box RNA helicase Y) | [1][2] |
| Gene Location | Mouse Y chromosome | [2] |
| MHC Restriction | I-Ab (MHC Class II) | [1] |
| Responding T-cell Population | CD4+ T cells |
Table 2: In Vivo Cytotoxicity Data
| Experimental Model | Target Cells | Effector Cells | Specific Lysis (%) | Time Point | Reference |
| In vivo cytotoxicity assay in female C57BL/6 mice immunized with male splenocytes | Dby peptide-pulsed female splenocytes | In vivo primed female CD4+ T cells | 65 | 48 hours post-transfer | [3] |
Table 3: Kinetics of In Vivo CD4+ T-cell Response
| Time Post-Immunization (Days) | Relative CD4+ T-cell Response (IFN-γ production) | Reference |
| 5 | Detectable | [3] |
| 9 | Peak | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the Dby HY Peptide (608-622) are provided below.
In Vivo Cytotoxicity Assay
This protocol is adapted from methodologies used to assess the in vivo killing of target cells pulsed with the Dby HY peptide.[3]
Objective: To quantify the antigen-specific cytotoxic T lymphocyte (CTL) activity in vivo.
Materials:
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Female C57BL/6 (H-2b) mice
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Male C57BL/6 (H-2b) splenocytes for immunization
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Female C57BL/6 splenocytes as target cells
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Dby HY Peptide (608-622) (NAGFNSNRANSSRSS)
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Control peptide (e.g., an irrelevant I-Ab-binding peptide)
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Carboxyfluorescein succinimidyl ester (CFSE)
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Phosphate-buffered saline (PBS)
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Complete RPMI-1640 medium
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Flow cytometer
Procedure:
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Immunization: Immunize female C57BL/6 mice by intravenous (i.v.) injection of 2 x 107 male C57BL/6 splenocytes.
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Target Cell Preparation:
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Harvest spleens from naive female C57BL/6 mice and prepare a single-cell suspension.
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Divide the splenocytes into two populations.
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Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration of CFSE (CFSElow).
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Pulse the CFSEhigh cells with 1 µM Dby HY Peptide (608-622) in complete RPMI-1640 medium for 1 hour at 37°C.
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Pulse the CFSElow cells with 1 µM of a control peptide under the same conditions.
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Wash both cell populations extensively with PBS.
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Adoptive Transfer:
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Mix equal numbers of the CFSEhigh (Dby-pulsed) and CFSElow (control-pulsed) target cells.
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Inject a total of 2 x 107 mixed cells i.v. into the immunized female mice (typically 9 days post-immunization, at the peak of the CD4+ T-cell response).
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Analysis:
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After 48 hours, harvest spleens and lymph nodes from the recipient mice.
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Prepare single-cell suspensions.
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Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
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-
Calculation of Specific Lysis:
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The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immune mice / Ratio in naive mice)] x 100
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Where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).
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Intracellular Cytokine Staining (ICS) for T-cell Activation
This protocol outlines the general steps for detecting cytokine production in Dby-specific T cells following in vitro restimulation.
Objective: To identify and quantify T cells producing specific cytokines (e.g., IFN-γ, IL-2) in response to the Dby HY peptide.
Materials:
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Splenocytes from female C57BL/6 mice immunized with male splenocytes
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Dby HY Peptide (608-622)
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Brefeldin A or Monensin (protein transport inhibitors)
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Anti-mouse CD4, anti-mouse IFN-γ, and anti-mouse IL-2 antibodies conjugated to different fluorochromes
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Fixation/Permeabilization buffers
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FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
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Flow cytometer
Procedure:
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Cell Stimulation:
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Prepare a single-cell suspension of splenocytes from immunized mice.
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Plate 1-2 x 106 cells per well in a 96-well plate.
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Stimulate the cells with 1 µM Dby HY Peptide (608-622) for 4-6 hours at 37°C.
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Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
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Add a protein transport inhibitor (e.g., Brefeldin A) for the duration of the stimulation to trap cytokines intracellularly.
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-
Surface Staining:
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Wash the cells with FACS buffer.
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Stain for cell surface markers, such as CD4, by incubating with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes on ice.
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-
Fixation and Permeabilization:
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Wash the cells to remove unbound surface antibodies.
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Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer.
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-
Intracellular Staining:
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Add fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
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-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in FACS buffer.
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Acquire the samples on a flow cytometer.
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Analyze the data by gating on the CD4+ T-cell population and then quantifying the percentage of cells positive for IFN-γ and/or IL-2.
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Mandatory Visualizations
The following diagrams illustrate key processes and workflows related to the Dby HY Peptide (608-622).
Caption: Processing and presentation of the Dby HY peptide.
Caption: Workflow for an in vivo cytotoxicity assay.
